Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium

Description

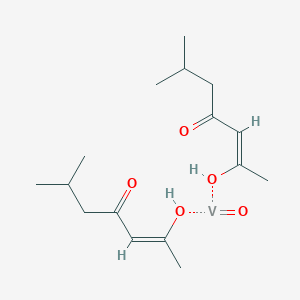

Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium is a vanadium(IV) coordination complex featuring a diketone ligand (6-methylheptane-2,4-dione). This compound belongs to the family of organic vanadium complexes, which are extensively studied for their insulin-mimetic and antidiabetic properties.

Properties

CAS No. |

94233-24-6 |

|---|---|

Molecular Formula |

C16H28O5V |

Molecular Weight |

351.33 g/mol |

IUPAC Name |

(Z)-2-hydroxy-6-methylhept-2-en-4-one;oxovanadium |

InChI |

InChI=1S/2C8H14O2.O.V/c2*1-6(2)4-8(10)5-7(3)9;;/h2*5-6,9H,4H2,1-3H3;;/b2*7-5-;; |

InChI Key |

WPNUTNWXMVIHJH-PWDDHAQDSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.O=[V] |

Canonical SMILES |

CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.O=[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium typically involves the reaction of vanadium pentoxide with 6-methylheptane-2,4-dione in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in crystalline form and is subjected to rigorous quality control measures before being used in various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium can undergo oxidation reactions where the vanadium center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form lower oxidation state vanadium complexes.

Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Various ligands such as triphenylphosphine or ethylenediamine under reflux conditions.

Major Products:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

Scientific Research Applications

Chemistry: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other vanadium complexes which have applications in various chemical processes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, making it a valuable tool in biochemical studies.

Medicine: There is ongoing research into the potential therapeutic applications of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and polymers. Its catalytic properties are also exploited in various manufacturing processes.

Mechanism of Action

The mechanism by which bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium exerts its effects is primarily through its interaction with metalloenzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Bis(maltolato)oxovanadium(IV) (BMOV)

- Potency: BMOV is 2–3 times more potent than inorganic vanadium salts (e.g., vanadyl sulfate) in lowering blood glucose levels in diabetic animal models .

- Clinical Status: Entered clinical trials due to its efficacy at low doses (1–10 mg V/kg body weight) and reduced gastrointestinal toxicity compared to inorganic vanadium .

- Mechanism : Forms adducts with serum albumin (BSA), enhancing stability and insulin-mimetic activity .

Bis(ethylmaltolato)oxovanadium(IV) (BEOV)

Bis(acetylacetonato)oxovanadium(IV) (VO(acac)₂)

Vanadyl Sulfate (Inorganic Control)

- Limitations : Poor absorption, dose-dependent toxicity (e.g., gastrointestinal distress, weight loss), and lower therapeutic index compared to organic complexes .

Quantitative Comparison of Key Parameters

Mechanistic and Pharmacokinetic Insights

- Enhanced Absorption : Organic ligands (e.g., maltol, ethylmaltol) improve vanadium’s solubility and transport across intestinal membranes, reducing the required therapeutic dose .

- Toxicity Profile: BMOV and BEOV avoid common side effects (e.g., vomiting, diarrhea) associated with inorganic vanadium, likely due to targeted delivery and reduced oxidative stress .

- Protein Interactions : BMOV’s adduct formation with serum proteins (e.g., albumin) prolongs its circulation time and enhances cellular uptake .

Emerging Analogues and Derivatives

Biological Activity

Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium (CAS Number: 94233-24-6) is a vanadium complex that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal applications. This article explores the synthesis, chemical properties, and biological activities of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H26O5V

- Molecular Weight : 318.37 g/mol

- Structure : The compound features a vanadium ion coordinated by two 6-methylheptane-2,4-dionate ligands, which are known to enhance its solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of vanadium oxide with 6-methylheptane-2,4-dione in an organic solvent under controlled conditions. This method has been optimized to ensure high yield and purity of the final product.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μmol/L) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 62.5 |

| Listeria monocytogenes | 125 |

| Salmonella enterica Typhimurium | 1000 |

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a low MIC value suggesting potent antibacterial properties. However, its efficacy against Gram-negative bacteria was comparatively lower.

Antifungal Activity

The antifungal potential of this compound was also evaluated:

| Fungal Strain | MIC (μmol/L) |

|---|---|

| Candida albicans | 15.62 |

| Candida tropicalis | 62.5 |

These results demonstrate that the compound possesses strong antifungal activity, especially against Candida albicans.

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The vanadium ion may interact with cellular components to inhibit growth and replication.

Case Studies

-

Antibacterial Efficacy Study :

A study conducted by Correa et al. demonstrated that this compound showed remarkable antibacterial activity in both in vitro and in vivo models. The compound was tested against a range of pathogens and exhibited bactericidal effects at concentrations lower than many conventional antibiotics. -

Antifungal Activity Assessment :

In another research effort, the antifungal properties were evaluated using disk diffusion methods on solid media. The results indicated a significant zone of inhibition for both Candida strains tested, confirming its potential as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.